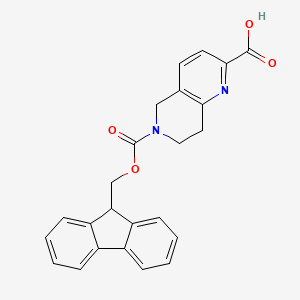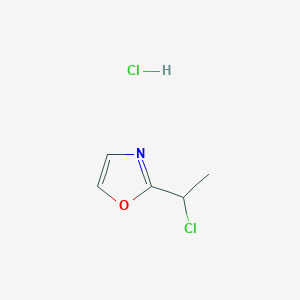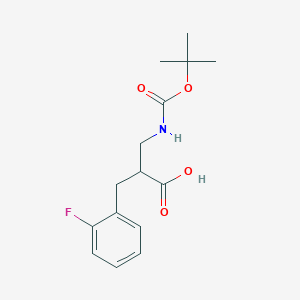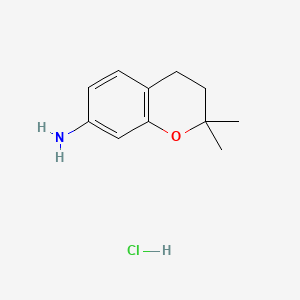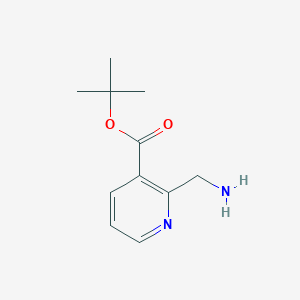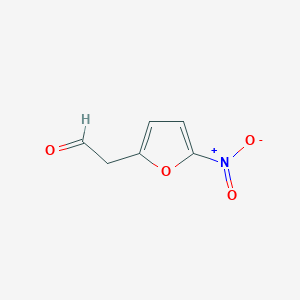
2-(5-Nitrofuran-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitrofuran-2-yl)acetaldehyde is a chemical compound belonging to the class of nitrofurans, which are characterized by the presence of a nitro group attached to a furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)acetaldehyde typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde . This compound can then be further modified to obtain this compound through various chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Nitrofuran-2-yl)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitrofurans with various functional groups, such as carboxylic acids, amines, and substituted furans .
Wissenschaftliche Forschungsanwendungen
2-(5-Nitrofuran-2-yl)acetaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Nitrofuran-2-yl)acetaldehyde involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with bacterial enzymes and DNA, leading to the inhibition of bacterial growth and replication . The compound targets multiple pathways, making it effective against a broad spectrum of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Nitrofurantoin: Commonly used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2-(5-Nitrofuran-2-yl)acetaldehyde is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its derivatives exhibit significant antimicrobial activity, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H5NO4 |
|---|---|
Molekulargewicht |
155.11 g/mol |
IUPAC-Name |
2-(5-nitrofuran-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5NO4/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2,4H,3H2 |
InChI-Schlüssel |
MEQFWSZWDZRAEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)
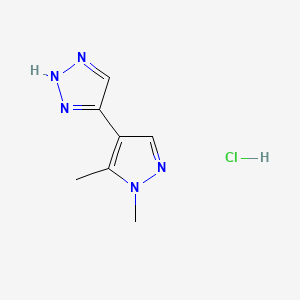
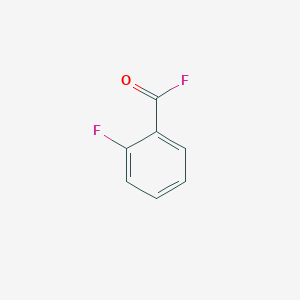
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)
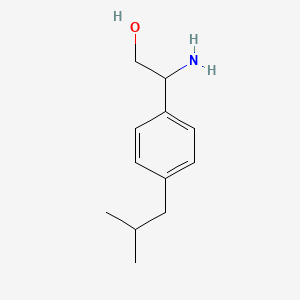

![6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B13518275.png)
